molecular formula C7H6ClFO2S B13660586 Ethyl 4-chloro-5-fluorothiophene-2-carboxylate

Ethyl 4-chloro-5-fluorothiophene-2-carboxylate

Cat. No.: B13660586
M. Wt: 208.64 g/mol
InChI Key: IZXKBAWQWYZMTA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-fluorothiophene-2-carboxylate is a halogenated thiophene derivative featuring a chloro substituent at the 4-position, a fluoro group at the 5-position, and an ethyl ester moiety at the 2-position. Thiophene-based compounds are critical intermediates in pharmaceutical and agrochemical synthesis due to their aromatic heterocyclic structure, which enhances reactivity and bioavailability. Chloro-fluoro substitutions are strategically employed to modulate electronic properties, solubility, and biological activity. The structural elucidation of such compounds typically relies on X-ray crystallography, often utilizing programs like SHELX for refinement and ORTEP for graphical representation .

Properties

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

IUPAC Name

ethyl 4-chloro-5-fluorothiophene-2-carboxylate

InChI

InChI=1S/C7H6ClFO2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3

InChI Key

IZXKBAWQWYZMTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)F)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. In medicinal chemistry, it may act by modulating specific enzymes or receptors involved in disease pathways . In material science, its electronic properties are exploited to enhance the performance of electronic devices .

Comparison with Similar Compounds

Methyl 4-Chloro-5-Fluorothiophene-2-Carboxylate

Structural Differences :

  • Ester Group : Methyl ester (vs. ethyl ester in the target compound).
  • Molecular Weight : 194.61 g/mol (C₆H₄ClFO₂S) . The ethyl analog would have a higher molecular weight (~208.64 g/mol) due to the additional CH₂ group.

Physicochemical Properties :

  • Availability : Currently listed as out of stock, which may limit its practical use compared to the ethyl variant .

Ethyl 4-Chloro-2′-Fluoro-3-Hydroxy-5-Methylbiphenyl-2-Carboxylate

Structural Differences :

  • Aromatic System : Biphenyl core (vs. thiophene in the target compound).
  • Substituents : Additional hydroxy and methyl groups at the 3- and 5-positions, respectively .

Functional Implications :

  • The hydroxy group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents but possibly reducing metabolic stability.

Ethyl 3-(2-Chloroacetamido)-5-(4-Fluorophenyl)Thiophene-2-Carboxylate

Structural Differences :

  • Substituents : Chloroacetamido group at the 3-position and 4-fluorophenyl group at the 5-position .

Functional Implications :

  • The chloroacetamido moiety provides a reactive site for nucleophilic substitution, enabling further derivatization.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Availability
This compound C₇H₅ClFO₂S ~208.64* Cl (4), F (5), COOEt (2) Pharmaceutical intermediates Not specified
Mthis compound C₆H₄ClFO₂S 194.61 Cl (4), F (5), COOMe (2) Organic synthesis Out of stock
Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate C₁₇H₁₅ClFO₃ 335.75 Cl (4), F (2′), OH (3), Me (5), COOEt (2) Pharmacological agents Not specified
Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate C₁₅H₁₂ClFNO₃S 355.78 Cl (acetamido), F (phenyl), COOEt (2) Drug discovery Available (Parchem)

*Estimated based on methyl analog.

Key Findings and Implications

  • Ester Group Impact : Ethyl esters generally offer improved lipophilicity over methyl analogs, favoring drug-like properties.
  • Aromatic Core : Thiophene derivatives exhibit distinct electronic properties compared to biphenyl systems, influencing reactivity and target selectivity.
  • Substituent Diversity : Functional groups like hydroxy or acetamido expand synthetic utility but may require additional optimization for stability and solubility.

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